C4 Stereochemistry Drives 6.3-Fold Potency Difference at GAT-3 Transporter
In a systematic study of four stereoisomeric series of pyrrolidine-derived GABA uptake inhibitors, the (2R,4S) isomer of compound 89b inhibited GAT-3 with an IC50 of 19.9 µM, whereas its C4 epimer, the (2R,4R) isomer, showed a markedly weaker IC50 of 126 µM [1]. This 6.3-fold potency difference is attributable solely to the inversion of configuration at the C4 amino-bearing carbon. The data demonstrate that the (2R,4R) configuration is not inherently inferior but rather produces a distinct pharmacological profile that must be matched to the target of interest.
| Evidence Dimension | GAT-3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | (2R,4R)-89b IC50 = 126 µM |
| Comparator Or Baseline | (2R,4S)-89b IC50 = 19.9 µM |
| Quantified Difference | 6.3-fold higher IC50 (i.e., lower potency) for (2R,4R) isomer |
| Conditions | GAT-3 inhibition assay; compound series 89a–d with N-substituent 24b; HEK cell-based uptake assay |
Why This Matters
Researchers targeting GAT-3 must select the appropriate stereoisomer; using the (2R,4R) isomer in a GAT-3 program would yield 6.3-fold lower potency and could mislead SAR interpretation.
- [1] Zhao, X. (2002). Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid. Dissertation, LMU München. pp. 91–100. View Source
